4-[(3-Cyclopropyl-1,2,4-oxadiazol-5-yl)methyl]aniline hydrochloride 4-[(3-Cyclopropyl-1,2,4-oxadiazol-5-yl)methyl]aniline hydrochloride
Brand Name: Vulcanchem
CAS No.: 1461714-35-1
VCID: VC2587357
InChI: InChI=1S/C12H13N3O.ClH/c13-10-5-1-8(2-6-10)7-11-14-12(15-16-11)9-3-4-9;/h1-2,5-6,9H,3-4,7,13H2;1H
SMILES: C1CC1C2=NOC(=N2)CC3=CC=C(C=C3)N.Cl
Molecular Formula: C12H14ClN3O
Molecular Weight: 251.71 g/mol

4-[(3-Cyclopropyl-1,2,4-oxadiazol-5-yl)methyl]aniline hydrochloride

CAS No.: 1461714-35-1

Cat. No.: VC2587357

Molecular Formula: C12H14ClN3O

Molecular Weight: 251.71 g/mol

* For research use only. Not for human or veterinary use.

4-[(3-Cyclopropyl-1,2,4-oxadiazol-5-yl)methyl]aniline hydrochloride - 1461714-35-1

Specification

CAS No. 1461714-35-1
Molecular Formula C12H14ClN3O
Molecular Weight 251.71 g/mol
IUPAC Name 4-[(3-cyclopropyl-1,2,4-oxadiazol-5-yl)methyl]aniline;hydrochloride
Standard InChI InChI=1S/C12H13N3O.ClH/c13-10-5-1-8(2-6-10)7-11-14-12(15-16-11)9-3-4-9;/h1-2,5-6,9H,3-4,7,13H2;1H
Standard InChI Key KUEFSJRFXTYOKE-UHFFFAOYSA-N
SMILES C1CC1C2=NOC(=N2)CC3=CC=C(C=C3)N.Cl
Canonical SMILES C1CC1C2=NOC(=N2)CC3=CC=C(C=C3)N.Cl

Introduction

Chemical Structure and Properties

4-[(3-Cyclopropyl-1,2,4-oxadiazol-5-yl)methyl]aniline hydrochloride is characterized by its distinctive molecular architecture containing several key structural elements. The parent compound (before hydrochloride salt formation) has a molecular formula of C₁₂H₁₃N₃O with a molecular weight of 215.25 g/mol . As the hydrochloride salt, the molecular formula becomes C₁₂H₁₄ClN₃O with an increased molecular weight due to the addition of HCl.

Structural Components

The compound consists of the following key structural elements:

  • A 1,2,4-oxadiazole ring (a five-membered heterocycle containing two nitrogen atoms and one oxygen atom)

  • A cyclopropyl group attached at the 3-position of the oxadiazole ring

  • A methylene (CH₂) linker connecting the oxadiazole ring to an aniline group

  • A primary amine (NH₂) group at the para position of the benzene ring

  • Hydrochloride counterion forming the salt

Physical and Chemical Properties

The physical and chemical properties of 4-[(3-Cyclopropyl-1,2,4-oxadiazol-5-yl)methyl]aniline hydrochloride are summarized in Table 1:

PropertyValue
Molecular FormulaC₁₂H₁₄ClN₃O
Molecular Weight251.71 g/mol
Physical StateSolid
SolubilityIncreased water solubility compared to free base
Melting PointNot specified in literature
LogP (predicted)Moderately lipophilic
StabilityEnhanced stability in hydrochloride salt form

The hydrochloride salt form enhances the compound's water solubility and stability, making it more suitable for various research applications and drug development processes .

Synthesis Methodologies

The synthesis of 4-[(3-Cyclopropyl-1,2,4-oxadiazol-5-yl)methyl]aniline hydrochloride typically follows established methods for 1,2,4-oxadiazole derivatives, with subsequent salt formation. While the literature doesn't provide a specific synthesis route for this exact compound, several approaches can be inferred from related compounds.

General Synthetic Approaches for 1,2,4-Oxadiazoles

The 1,2,4-oxadiazole ring is commonly synthesized through several routes as outlined in literature:

  • Reaction of amidoximes with carboxylic acid derivatives in the presence of dehydrating agents

  • Cyclization of acylated amidoximes

  • [3+2] cycloaddition reactions

Specific Synthetic Route

A probable synthetic pathway for 4-[(3-Cyclopropyl-1,2,4-oxadiazol-5-yl)methyl]aniline hydrochloride would involve:

  • Preparation of cyclopropylcarbonitrile or cyclopropylcarboxylic acid as starting material

  • Formation of cyclopropyl amidoxime from the nitrile using hydroxylamine

  • Reaction with a suitable 4-nitrobenzyl carboxylic acid derivative to form the oxadiazole ring

  • Reduction of the nitro group to amine

  • Treatment with HCl to form the hydrochloride salt

This synthetic approach aligns with methodologies described for related compounds in the literature, as highlighted in Table 2:

StepReaction TypeTypical ConditionsExpected Yield
Amidoxime FormationNucleophilic AdditionNH₂OH·HCl, Na₂CO₃, H₂O/EtOH, 60-80°C70-90%
Oxadiazole FormationCyclodehydrationPOCl₃ or T3P, TEA, 80°C65-95%
Nitro ReductionCatalytic HydrogenationH₂, Pd/C or Fe/NH₄Cl, EtOH/H₂O80-95%
Salt FormationAcid-BaseHCl/dioxane or HCl/ether>95%

Modern synthetic approaches often employ microwave irradiation to enhance reaction efficiency, as documented for similar oxadiazole derivatives .

Structural Analysis and Characterization

Comprehensive characterization of 4-[(3-Cyclopropyl-1,2,4-oxadiazol-5-yl)methyl]aniline hydrochloride is essential for confirming its structure and purity.

¹H NMR Spectroscopy

The proton NMR spectrum would likely show:

  • Cyclopropyl protons (0.7-1.0 ppm)

  • Methylene bridge protons (4.0-4.2 ppm)

  • Aromatic protons from aniline (6.7-7.3 ppm)

  • Amine protons (broadened signal due to salt formation)

¹³C NMR Spectroscopy

Key carbon signals would include:

  • Cyclopropyl carbons (5-10 ppm)

  • Methylene bridge carbon (~30 ppm)

  • Aromatic carbons (115-145 ppm)

  • Oxadiazole ring carbons (165-180 ppm)

Mass Spectrometry

Expected mass spectrum would show a molecular ion peak corresponding to the free base (M+H)⁺ at m/z 216.11 , with fragmentation patterns typical of oxadiazoles and anilines.

X-ray Crystallography

X-ray crystallography would provide definitive structural confirmation, revealing:

  • Bond angles and lengths

  • Packing arrangement in crystal lattice

  • Hydrogen bonding patterns due to the hydrochloride salt

Biological Activities and Pharmacological Properties

The biological profile of 4-[(3-Cyclopropyl-1,2,4-oxadiazol-5-yl)methyl]aniline hydrochloride can be inferred from the known properties of related 1,2,4-oxadiazole derivatives, which demonstrate diverse pharmacological activities.

Potential ActivityStructural BasisRelated Compounds
Anti-inflammatory1,2,4-oxadiazole coreVarious oxadiazole derivatives
AntimicrobialCombination of oxadiazole and amine functionality5-substituted 1,2,4-oxadiazoles
AnticancerOxadiazole with cyclopropyl modificationCyclopropyl-containing heterocycles
Enzyme InhibitionAniline moiety and heterocyclic systemVarious aniline derivatives with heterocycles

Structure-Activity Relationships

The compound's biological activity is likely influenced by several structural components:

  • The 1,2,4-oxadiazole ring serves as a bioisostere for carboxylic acid and ester groups, potentially improving metabolic stability

  • The cyclopropyl group enhances lipophilicity and may contribute to specific receptor interactions

  • The aniline group provides hydrogen bond donating capabilities

  • The methylene linker offers conformational flexibility between the aromatic and heterocyclic portions

Pharmacokinetic Considerations

As a hydrochloride salt, the compound likely exhibits:

  • Enhanced aqueous solubility compared to the free base

  • Improved oral bioavailability

  • Modified distribution and tissue penetration

  • Potential differences in receptor binding affinity

Applications in Drug Discovery and Research

4-[(3-Cyclopropyl-1,2,4-oxadiazol-5-yl)methyl]aniline hydrochloride represents an important scaffold in medicinal chemistry research, with applications spanning multiple therapeutic areas.

Building Block in Medicinal Chemistry

This compound serves as a valuable building block for developing more complex molecules through:

  • Functionalization of the primary amine group

  • Modifications of the cyclopropyl ring

  • Transformation of the oxadiazole heterocycle

Research Applications

Current research applications include:

  • Use as an intermediate in the synthesis of receptor-targeted compounds

  • Development of enzyme inhibitors

  • Exploration as a pharmacophore in structure-activity relationship studies

  • Template for library synthesis in drug discovery programs

Structural Optimization Strategies

Medicinal chemists can leverage this scaffold for optimization through:

  • Addition of substituents to the aniline ring to modulate electronic properties

  • Modification of the linker length between oxadiazole and aniline

  • Replacement of the cyclopropyl group with other cycloalkyl or alkyl moieties

  • Formation of amide or sulfonamide derivatives from the aniline NH₂

Comparative Analysis with Related Compounds

To better understand 4-[(3-Cyclopropyl-1,2,4-oxadiazol-5-yl)methyl]aniline hydrochloride, it is valuable to compare it with structurally related molecules identified in the literature.

Structural Analogues

Table 3 presents a comparison of key structural analogues:

CompoundKey Structural DifferencesMolecular WeightReference
4-[(3-Cyclopropyl-1,2,4-oxadiazol-5-yl)methyl]anilineParent compound (free base)215.25 g/mol
(3-Cyclopropyl-1,2,4-oxadiazol-5-yl)methanamineAniline replaced by methyl-amine139.07 g/mol
3-(3-Cyclopropyl-1,2,4-oxadiazol-5-yl)anilineNo methylene linker, meta substitution201.22 g/mol
4-(3-Cyclopropyl-1,2,4-oxadiazol-5-yl)-2-methylanilineAdditional methyl group at ortho position215.10 g/mol

Pharmacophore Analysis

Common pharmacophoric features observed across these related compounds include:

  • The 1,2,4-oxadiazole ring as a central heterocyclic scaffold

  • The cyclopropyl substituent at the 3-position of the oxadiazole

  • An amine functionality providing hydrogen bond donor capability

  • Aromatic character contributing to π-π interactions

Functional Group Variations

The impact of structural modifications on compound properties is summarized in Table 4:

Structural ModificationExpected Impact on PropertiesPotential Biological Effect
Addition of methylene linkerIncreased flexibility, reduced planarityModified receptor binding profile
Position of amine (para vs. meta)Altered electronic distributionDifferent hydrogen bonding patterns
Addition of methyl groupsEnhanced lipophilicity, steric hindranceModified metabolism and target selectivity
Direct vs. methylene-linked anilineChanged spatial arrangementAltered binding pocket fit

Current Research Trends and Future Directions

The ongoing investigation of 4-[(3-Cyclopropyl-1,2,4-oxadiazol-5-yl)methyl]aniline hydrochloride and related compounds represents an active area in medicinal chemistry research.

Emerging Synthetic Methodologies

Recent advancements in the synthesis of 1,2,4-oxadiazole derivatives include:

  • Mechanochemical approaches that reduce solvent use and increase reaction efficiency

  • Microwave-assisted synthesis leading to shorter reaction times and higher yields

  • Photocatalytic methods for oxadiazole formation under milder conditions

  • Green chemistry approaches using environmentally friendly catalysts and solvents

Computational Studies

Computational approaches are increasingly being applied to predict:

  • Binding affinities to potential biological targets

  • ADME properties (Absorption, Distribution, Metabolism, Excretion)

  • Toxicity profiles

  • Optimal structural modifications for enhanced activity

Future Research Directions

Potential future directions in the study of this compound include:

  • Development of more selective enzyme inhibitors based on this scaffold

  • Exploration of novel therapeutic applications in emerging disease areas

  • Integration into targeted drug delivery systems

  • Development of photoaffinity labeling probes using the aniline functionality

  • Investigation of structure-activity relationships through systematic modification

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